

A Technical Guide to Deuterated Nonanoic Acid for Researchers

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Compound of Interest

Compound Name: *Nonanoic acid-d2*

Cat. No.: *B12404935*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and applications of deuterated nonanoic acid, specifically **Nonanoic acid-d2** and Nonanoic acid-d17. This document is intended to serve as a valuable resource for researchers in various fields, including but not limited to drug metabolism, pharmacokinetics, lipidomics, and microbiology.

Commercial Suppliers and Product Specifications

Nonanoic acid, a nine-carbon saturated fatty acid, and its deuterated variants are accessible through several reputable chemical suppliers. These isotopically labeled compounds are crucial tools for a range of quantitative and qualitative analytical techniques. The following tables summarize the product specifications for **Nonanoic acid-d2** and Nonanoic acid-d17 from various commercial sources.

Table 1: Commercial Suppliers and Specifications of **Nonanoic acid-d2**

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity/Isotopic Enrichment |
|----------------|----------------------|------------|--|--------------------------|----------------------------|
| MedChemExpress | Nonanoic acid-d2 | 62689-94-5 | C ₉ H ₁₆ D ₂ O ₂ | 160.25 | 98.63% |
| LGC Standards | Nonanoic-2,2-d2 Acid | 62689-94-5 | C ₉ D ₂ H ₁₆ O ₂ | 160.25 | Not specified |

Table 2: Commercial Suppliers and Specifications of Nonanoic acid-d17

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity/Isotopic Enrichment |
|--------------------------------------|--------------------------|-------------|--|--------------------------|----------------------------|
| Cambridge Isotope Laboratories, Inc. | Nonanoic acid (D17, 98%) | 130348-94-6 | CD ₃ (CD ₂) ₇ COOH | 175.34 | 98% (Isotopic) |
| MedChemExpress | Nonanoic acid-d17 | 130348-94-6 | C ₉ HD ₁₇ O ₂ | 175.34 | Not specified |
| ChemScene | Nonanoic acid-d17 | 130348-94-6 | C ₉ HD ₁₇ O ₂ | 175.34 | ≥98% |
| FB Reagents | Nonanoic Acid-d17 | 130348-94-6 | C ₉ HD ₁₇ O ₂ | 175.3 | 99% (Deuterium enrichment) |
| CDN Isotopes | Nonanoic-d17 Acid | 130348-94-6 | CD ₃ (CD ₂) ₇ COOH | 175.34 | 98 atom % D |

Experimental Protocols

Deuterated nonanoic acid is predominantly utilized as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Below are detailed protocols for these key applications.

Quantification of Nonanoic Acid in Biological Samples using Nonanoic acid-d2 or -d17 as an Internal Standard by GC-MS

This protocol outlines the use of deuterated nonanoic acid as an internal standard for the accurate quantification of endogenous nonanoic acid in biological matrices such as plasma, serum, or tissue homogenates.

Materials:

- Biological sample (e.g., 100 μ L plasma)
- **Nonanoic acid-d2** or Nonanoic acid-d17 internal standard (IS) solution (e.g., 10 μ g/mL in methanol)
- Protein precipitation solvent (e.g., acetonitrile)
- Extraction solvent (e.g., hexane or ethyl acetate)
- Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or 14% Boron trifluoride in methanol)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation:
 - To a 1.5 mL microcentrifuge tube, add 100 μ L of the biological sample.
 - Spike the sample with a known amount of the internal standard solution (e.g., 10 μ L of 10 μ g/mL **Nonanoic acid-d2** or -d17).
 - Add 400 μ L of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean glass tube.
- Liquid-Liquid Extraction:
 - Acidify the supernatant with 50 μ L of 1M HCl.
 - Add 1 mL of hexane or ethyl acetate and vortex for 1 minute.
 - Centrifuge at 2,000 x g for 5 minutes to separate the phases.
 - Carefully transfer the upper organic layer to a new glass tube.
 - Repeat the extraction step with another 1 mL of the extraction solvent and combine the organic layers.
 - Dry the pooled organic extract over a small amount of anhydrous sodium sulfate.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Derivatization:
 - To the dried residue, add 50 μ L of BSTFA with 1% TMCS.
 - Cap the tube tightly and heat at 60°C for 30 minutes.
 - Alternatively, for fatty acid methyl ester (FAME) formation, add 100 μ L of 14% BF_3 in methanol and heat at 60°C for 30 minutes. After cooling, add 100 μ L of water and 200 μ L of hexane, vortex, and collect the hexane layer.
 - Cool to room temperature before GC-MS analysis.
- GC-MS Analysis:
 - Inject 1-2 μ L of the derivatized sample into the GC-MS.
 - Use an appropriate temperature program to separate the analytes. For example, start at 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

- The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized nonanoic acid and the deuterated internal standard.

Data Analysis:

- Construct a calibration curve using known concentrations of unlabeled nonanoic acid spiked with the same amount of internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of nonanoic acid in the biological sample by interpolating its peak area ratio on the calibration curve.

Metabolic Labeling of Cultured Cells with Nonanoic acid-d17

This protocol describes a general procedure for introducing a stable isotope label into cellular lipids and other metabolites by supplementing the cell culture medium with Nonanoic acid-d17.

Materials:

- Cultured cells (e.g., mammalian cell line)
- Complete cell culture medium
- Nonanoic acid-d17
- Bovine Serum Albumin (BSA), fatty acid-free
- Solvent for dissolving Nonanoic acid-d17 (e.g., ethanol or DMSO)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Analytical instrumentation for detecting isotope incorporation (e.g., LC-MS/MS or GC-MS)

Procedure:

- Preparation of Labeled Fatty Acid Stock Solution:
 - Dissolve Nonanoic acid-d17 in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM).
 - Prepare a fatty acid-BSA complex by slowly adding the Nonanoic acid-d17 stock solution to a solution of fatty acid-free BSA in serum-free medium while stirring. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1. This enhances the solubility and bioavailability of the fatty acid.
- Cell Culture and Labeling:
 - Plate cells at a desired density and allow them to adhere and grow overnight.
 - Remove the existing medium and replace it with fresh complete medium supplemented with the Nonanoic acid-d17-BSA complex at a final concentration typically ranging from 10 to 100 μ M. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.
 - Incubate the cells for the desired period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled fatty acid into cellular components.
- Cell Harvesting and Metabolite Extraction:
 - After the labeling period, wash the cells twice with ice-cold PBS to remove any remaining labeled fatty acid from the medium.
 - Lyse the cells using a suitable lysis buffer and extract metabolites using a standard protocol, such as a methanol/chloroform/water extraction, to separate lipids and polar metabolites.
- Analysis of Isotope Incorporation:
 - Analyze the extracted lipids and other metabolites by LC-MS/MS or GC-MS to determine the extent of Nonanoic acid-d17 incorporation.

- Monitor the mass shift corresponding to the number of deuterium atoms in the labeled molecules.

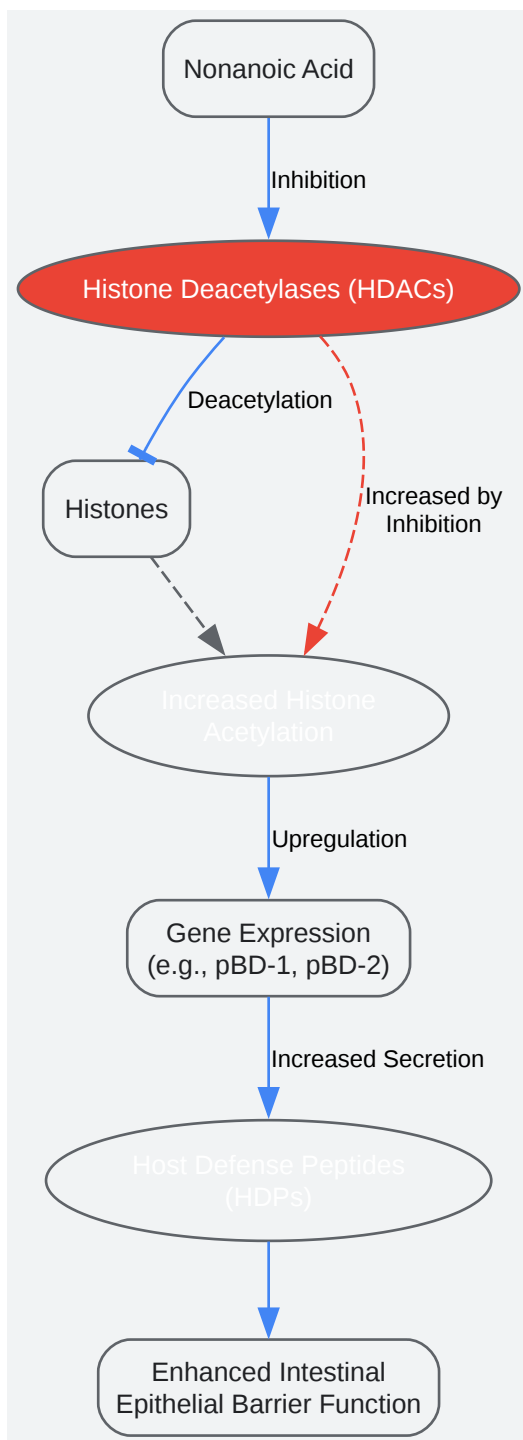
Visualizations

The following diagrams illustrate key concepts related to the application of deuterated nonanoic acid.



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GC-MS quantification workflow.



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Nonanoic acid signaling pathway.

Conclusion

Deuterated nonanoic acids, particularly **Nonanoic acid-d2** and Nonanoic acid-d17, are indispensable tools for researchers in the life sciences. Their commercial availability from multiple suppliers ensures their accessibility for a wide range of applications. The protocols provided in this guide offer a starting point for the use of these compounds in quantitative mass spectrometry and metabolic labeling studies. The signaling pathway diagram illustrates a potential mechanism of action for nonanoic acid, providing a basis for further investigation into its biological roles. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs.

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